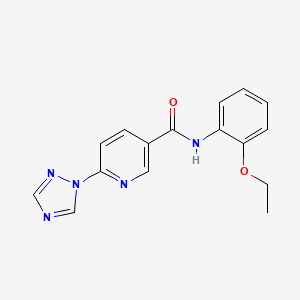

![molecular formula C20H23N3O5 B2381225 2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide CAS No. 1226438-93-2](/img/structure/B2381225.png)

2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

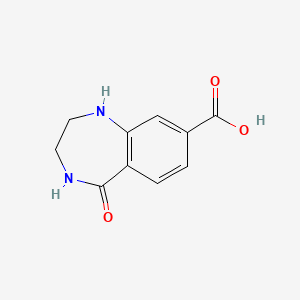

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam derived from a pyrrolidine and a keto group . The compound also contains an octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group, which suggests it may be a complex, cyclic structure .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl group and the octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group. These groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Necroptosis Inhibition

Necroptosis is a regulated form of cell death that plays a role in inflammatory diseases, neurodegenerative conditions, and cancer. The compound , specifically compound 26, has demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies suggest that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead compound for future necroptosis inhibitor development .

Click Chemistry Reagent

The compound “2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate” serves as a Click Chemistry reagent. It contains a propargyl group and an NHS ester group. Researchers use the propargyl group to react with biomolecules containing an azide group via copper-catalyzed Click Chemistry reactions .

Rearrangement to 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic Acid

Under specific conditions, the compound undergoes rearrangement to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. This transformation has implications in synthetic chemistry and drug discovery .

Drug Delivery Systems

The unique structure of this compound could be exploited for drug delivery systems. Researchers might explore its use as a carrier for targeted drug delivery to specific tissues or cells.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c24-17(12-23-18(25)6-7-19(23)26)21-13-4-5-16-15(11-13)20(27)22-9-2-1-3-14(22)8-10-28-16/h4-5,11,14H,1-3,6-10,12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHHZWJCXFQEAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CN4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2381153.png)

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)

![4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B2381162.png)